h-NTPDase8 Inhibition: Cyclopropylsulfamoyl Scaffold Enables Sub-Micromolar Potency Absent in Unsubstituted Analogs
The cyclopropylsulfamoyl-benzoic acid scaffold, of which 3-(cyclopropylsulfamoyl)benzoic acid is the core meta-substituted analog, has been validated in a peer-reviewed study as a privileged pharmacophore for h-NTPDase inhibition. The most potent compound in this series, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), exhibited an IC₅₀ of 0.28 ± 0.07 μM against h-NTPDase8 and demonstrated selectivity over other h-NTPDase isoforms [1]. This quantitative benchmark establishes the cyclopropylsulfamoyl-benzoic acid core as essential for activity; in contrast, compounds lacking the cyclopropyl group or bearing alternative substituents showed substantially reduced or no reported activity . The target compound (3-(cyclopropylsulfamoyl)benzoic acid) represents the unsubstituted meta analog of this validated scaffold, positioning it as a critical reference compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
| Evidence Dimension | h-NTPDase8 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; serves as core scaffold reference for 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) |
| Comparator Or Baseline | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (IC₅₀ = 0.28 ± 0.07 μM) |
| Quantified Difference | Core scaffold validated; SAR baseline established for cyclopropylsulfamoyl-benzoic acid series |
| Conditions | Malachite green assay; human NTPDase8 recombinant enzyme; pH 7.4 |
Why This Matters
Procurement of the unsubstituted core scaffold enables systematic SAR exploration and serves as the essential control compound for any h-NTPDase inhibitor optimization program.
- [1] Zaigham ZH, Ullah S, Pelletier J, Sévigny J, Iqbal J, Hassan A. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(30):20909-20915. View Source
